56-Fold Faster Acid Hydrolysis Rate Versus 4,7,8,9-Tetra-O-Acetyl Analog Enables Selective Detection in Mixed Sialic Acid Populations
The target compound (2-methyl-N-acetyl-α-D-neuraminic acid) undergoes acid-catalyzed hydrolysis at a rate 56-fold greater than its 4,7,8,9-tetra-O-acetylated counterpart under identical conditions. This large differential was exploited to confirm that O-acetylation—not the methyl ketoside structure—is responsible for the unusually slow acid hydrolysis and neuraminidase resistance observed in O-acetylated sialic acid residues of rabbit Tamm-Horsfall glycoprotein [1].
| Evidence Dimension | First-order rate constant of acid hydrolysis |
|---|---|
| Target Compound Data | k (first-order) for 2-methyl-N-acetyl-α-D-neuraminic acid (unsubstituted methyl ketoside) |
| Comparator Or Baseline | k (first-order) for 2-O-methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-α-D-neuraminic acid |
| Quantified Difference | 56-fold greater for the target compound |
| Conditions | 0.05 M H₂SO₄; pH range 1.00–3.30; hydrolysis attributed to acid-catalyzed cleavage of the negatively charged CO₂⁻ form of the methyl ketoside [1] |
Why This Matters
This 56-fold rate differential provides a direct quantitative basis for using the target compound as a non-O-acetylated reference standard in acid hydrolysis assays, enabling unambiguous discrimination between O-acetylated and non-O-acetylated sialic acid species in complex biological samples.
- [1] Neuberger, A.; Ratcliffe, W. A. Kinetic Studies on the Acid Hydrolysis of the Methyl Ketoside of Unsubstituted and O-Acetylated N-Acetylneuraminic Acid. Biochem. J. 1973, 133 (4), 623–628. View Source
